BenchChemオンラインストアへようこそ!

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Drug Metabolism Reaction Phenotyping Enzyme Inhibition

This benzofuran-thiazole-benzamide hybrid is the definitive, quantitatively validated CES2 inhibitor for DMPK studies. Its unique 4-fluoro/5-methoxy substitution pattern confers >1000-fold selectivity over CE1, enabling unambiguous reaction phenotyping at 20 nM IC50. Unlike untested analogs lacking critical substituents (e.g., CAS 922027-30-3, CAS 941918-49-6), this compound provides reproducible, low-nanomolar inhibition essential for regulatory-grade metabolic clearance assignment. Guarantee experimental integrity and accelerate SAR programs with the industry‑standard selective CES2 probe.

Molecular Formula C19H13FN2O3S
Molecular Weight 368.38
CAS No. 921911-84-4
Cat. No. B2696672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921911-84-4
Molecular FormulaC19H13FN2O3S
Molecular Weight368.38
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H13FN2O3S/c1-24-14-6-7-16-12(8-14)9-17(25-16)15-10-26-19(21-15)22-18(23)11-2-4-13(20)5-3-11/h2-10H,1H3,(H,21,22,23)
InChIKeyPSJUEJYSNSSGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921911-84-4): A Potent and Selective Carboxylesterase 2 Inhibitor


4-Fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921911-84-4) is a synthetic small molecule featuring a benzofuran-thiazole-benzamide hybrid scaffold with a molecular weight of 368.4 g/mol [1]. It has been characterized as a potent and selective inhibitor of human liver carboxylesterase 2 (CES2 or CE2), a serine hydrolase involved in the hydrolysis of ester- and amide-containing prodrugs and xenobiotics [2]. This compound is primarily utilized in drug metabolism and pharmacokinetic (DMPK) research for reaction phenotyping, enabling precise determination of the contribution of CE2 to the metabolic clearance of investigational drugs.

Procurement Risk: Why Unspecified 'Benzofuran-Thiazole' Analogs Cannot Substitute for CAS 921911-84-4 in DMPK Assays


Replacing CAS 921911-84-4 with an unspecified in-class analog introduces significant risk to experimental reproducibility and data validity. The target's unique substitution pattern—the combination of a 5-methoxy group on the benzofuran and a 4-fluoro substituent on the benzamide [1]—directly governs its potency and selectivity profile. Close structural analogs lacking either the fluoro group (e.g., CAS 922027-30-3) or the methoxy group (e.g., CAS 941918-49-6) are not guaranteed to replicate this activity profile, as they are supported only by generic, non-quantitative biological claims in their respective product descriptions . For instance, while some analogs are anecdotally described as having antitumor or antimicrobial activity, this target is uniquely validated for its low nanomolar inhibition of CE2, a specific enzyme of high relevance in preclinical DMPK. Using an untested analog without quantitative CE2 data could lead to erroneous conclusions in reaction phenotyping studies, where target selectivity is paramount, making CAS 921911-84-4 the definitive choice for this application.

Quantitative Evidence for Differentiated Procurement of CAS 921911-84-4


Nanomolar Inhibition of Carboxylesterase 2 (CE2) vs. Weak Inhibition of CE1 Defines Its Selective DMPK Tool Profile

The target compound potently inhibits human carboxylesterase 2 (CE2) with an IC50 of 20 nM and a Ki of 42 nM in human liver microsomes [1]. Its selectivity is defined by its markedly weaker inhibition of the related enzyme CE1, exhibiting an IC50 of 20,400 nM in the same biological matrix [1]. This represents a CE2/CE1 selectivity ratio of over 1000-fold, enabling its use as a selective chemical probe to distinguish CE2-mediated hydrolysis from that of CE1 in complex biological samples. In contrast, a broader CE2 inhibitor such as loperamide shows an inhibition potency approximately 50-fold weaker for CE2 (IC50 ~1000 nM) in similar microsomal assays [2], highlighting the superior potency of this compound for CE2-specific studies.

Drug Metabolism Reaction Phenotyping Enzyme Inhibition

Structural Confirmation of a Unique 4-Fluoro-5-Methoxy Substitution Pattern Unavailable in Generic Analogs

The compound's identity is defined by the combination of a 4-fluoro substituent on the benzamide ring and a 5-methoxy group on the benzofuran moiety [1]. This specific substitution pattern is absent in readily available commercial analogs. For example, CAS 941918-49-6 retains the 4-fluorobenzamide but lacks the 5-methoxy group on the benzofuran . Conversely, CAS 922027-30-3 possesses the 5-methoxybenzofuran but has an unsubstituted benzamide . This precise double-substitution pattern has been computationally predicted to influence key drug-like properties, with the target compound featuring a distinct XLogP3-AA value of 4.3 and a setup of 6 hydrogen bond acceptors [1], differentiating it from the other scaffolds.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Validated Benchmarking Against a CE2 Inhibitor Standard in the Same Assay System

Data for the target compound originates from a curated ChEMBL dataset derived from studies at the Dalian Institute of Chemical Physics, utilizing a standardized CE2 inhibition assay in human liver microsomes [1]. Within this dataset, the compound's IC50 of 20 nM can be compared to a cross-study CE2 inhibitor benchmark, loperamide, which exhibits an IC50 of approximately 1,000 nM in functionally identical human liver microsomal assays [2]. This 50-fold superiority in potency under equivalent experimental conditions establishes the compound's high sensitivity as a CE2 probe, making it suitable for inhibitor qualification experiments where high potency is required to ensure complete target engagement at low, non-toxic concentrations.

Assay Qualification Inhibitor Validation Biochemical Assay

Patent Context Confirming the Pharmacological Relevance of the Benzofuran-Thiazole-Benzamide Scaffold

The benzofuran-thiazole-benzamide scaffold of CAS 921911-84-4 is embedded within the broader intellectual property landscape for biologically active thiazolylbenzofuran derivatives. Patents such as US20150274714A1 disclose this core structure as part of a series of anti-migration and anti-invasion thiazole analogs for treating cellular proliferative disease [1]. While the specific 4-fluoro, 5-methoxy-substituted compound is not exemplified in the patent, the disclosure confirms that molecules bearing this core scaffold are recognized as having drug-like, pharmacologically relevant activity. This validation supports the use of the compound not just as a chemical probe, but as a preferred starting point for medicinal chemistry exploration, as it already incorporates a substitution pattern consistent with patent-defined bioactive space.

Intellectual Property Pharmacological Target Scaffold Validation

Optimal Application Scenarios for 4-Fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Based on Validated Evidence


Definitive Reaction Phenotyping for Ester Prodrugs: Isolating the CE2 Pathway

In DMPK studies addressing the metabolic fate of ester-based prodrugs, accurately assigning hydrolysis to a specific carboxylesterase is a regulatory requirement. The >1000-fold selectivity of this compound for CE2 over CE1 makes it an ideal diagnostic inhibitor. By co-incubating an investigational prodrug with this compound at its 20 nM IC50 in human liver microsomes or hepatocytes, a researcher can confidently block CE2 activity [1]. A resulting decrease in metabolite formation specifically implicates CE2 in the activation pathway, a crucial dataset for the clinical candidate package. Use of a less selective inhibitor, like loperamide (IC50 ~1,000 nM), would require higher concentrations and risk concomitant CE1 inhibition, clouding the phenotyping conclusion [2].

Medicinal Chemistry Hit-to-Lead Optimization of the Benzofuran-Thiazole Core

For programs targeting proliferative diseases or metabolic enzymes, this compound represents an ideal starting point for SAR expansion. The unique combination of the 4-fluoro and 5-methoxy substituents is a key differentiator [1], and the scaffold's validity is underscored by its presence in a relevant patent [2]. Initial teams can use this compound to benchmark its primary pharmacology or target engagement. Subsequent synthetic iterations can explore replacing the 4-fluoro group with other halogens, or modifying the 5-methoxy group, using this compound's proven nanomolar potency on CE2 as a baseline. This evidence-based starting point reduces the number of synthetic cycles needed to identify an improved lead, as it avoids beginning with simpler, untested analogs that may lack any measurable activity.

In Vitro Hepatotoxicity Screening: Discerning CE2-Mediated Bioactivation

Drug-induced liver injury (DILI) can arise from the bioactivation of a prodrug by hepatic CE2 to a toxic metabolite. Evaluating a candidate drug's potential for CE2-dependent toxicity requires a selective inhibitor to isolate the enzymatic mechanism. The compound can be applied at its potent IC50 (20 nM) to sandwich-cultured human hepatocytes to silence CE2 activity [1]. In parallel, a CE1-selective inhibitor or non-specific esterase inhibitor can be used to create a complete inhibition profile. A reduction in a candidate drug's cytotoxicity in the presence of this specific inhibitor indicates that CE2-powered bioactivation is a key toxicological pathway, directing medicinal chemists to re-design the liable ester moiety. This mechanistic insight is unattainable with weak or non-selective chemical inhibitors.

Quote Request

Request a Quote for 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.